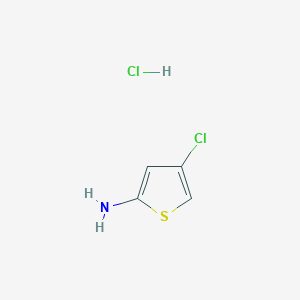

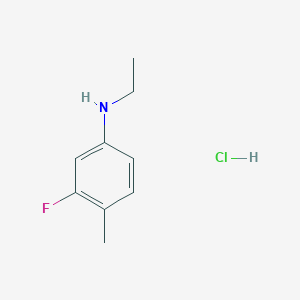

N-ethyl-3-fluoro-4-methylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-ethyl-3-fluoro-4-methylaniline hydrochloride” is a chemical compound with the CAS Number: 1909309-65-4 . It has a molecular weight of 189.66 and its IUPAC name is N-ethyl-3-fluoro-4-methylaniline hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-ethyl-3-fluoro-4-methylaniline hydrochloride” is 1S/C9H12FN.ClH/c1-3-11-8-5-4-7 (2)9 (10)6-8;/h4-6,11H,3H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-ethyl-3-fluoro-4-methylaniline hydrochloride” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in my web search results.Applications De Recherche Scientifique

Fluorometric Assay Methods

A study by Hoeven (1977) describes a fluorometric method for the assay of microsomal hydroxylase activity, involving N-demethylation of p-chloro-N-methylaniline, which yields a product that can be coupled with fluorescamine for detection. This method highlights the use of fluorine-substituted anilines in biochemical assays due to their reactivity and the specificity of the fluorometric detection method (Hoeven, 1977).

Metabonomic Toxicity Assessment

Bundy et al. (2002) conducted a metabonomic assessment of toxicity using 2-fluoro-4-methylaniline among other compounds, demonstrating the application of NMR spectroscopy to identify toxic effects and potential biomarkers in earthworms exposed to xenobiotics. This research illustrates the utility of fluorine- and methyl-substituted anilines in toxicological studies to understand the biochemical impact of synthetic chemicals (Bundy et al., 2002).

pH Sensitivity and Polyaniline Derivatives

Lindfors and Ivaska (2002) explored the pH sensitivity of polyaniline and its derivatives, including those with substituents that alter the electronic properties similar to N-ethyl-3-fluoro-4-methylaniline hydrochloride. Such studies are crucial for developing smart materials and sensors that respond to pH changes, with applications in environmental monitoring and biomedical devices (Lindfors & Ivaska, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

N-ethyl-3-fluoro-4-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-3-11-8-5-4-7(2)9(10)6-8;/h4-6,11H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEHNNLZYNIFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-fluoro-4-methylaniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)

![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)

![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)